Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate.
2-(2,3-anhydrofuranosyl) thiazole-4-carboxamide: Another thiazole derivative with potential biological activities.
Uniqueness
This compound is unique due to the presence of the 2-chlorobenzamido group, which enhances its biological activity and specificity. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential as a therapeutic agent .
Biological Activity
Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its biological significance. The presence of the chlorobenzamide moiety enhances its interaction with biological targets, potentially influencing its pharmacological profile.
Biological Activities
-
Anticancer Properties
- This compound has been studied for its anticancer activity. Thiazole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in human leukemia and colon cancer cell lines, with IC50 values indicating potent activity .
-
Induction of Pluripotency
- A related compound, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, has been identified as a strong inducer of Oct3/4 expression, a critical factor in maintaining pluripotency in stem cells. This suggests that this compound may also have implications in regenerative medicine and stem cell research .
- Antimicrobial Activity
The biological activity of this compound is likely mediated through several mechanisms:
- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to apoptosis. Research has shown that certain thiazoles can disrupt mitotic spindle formation, causing multipolarity and subsequent cell death .
- Inhibition of Key Enzymes : Thiazoles often act as enzyme inhibitors in cancer pathways. For instance, they may inhibit mitotic kinesins like HSET (KIFC1), which are essential for centrosome clustering in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Induction of Pluripotency
In a high-throughput screening study, this compound derivatives were evaluated for their ability to induce Oct3/4 expression in embryonic stem cells. Results indicated that certain derivatives significantly enhanced Oct3/4 levels, suggesting potential applications in stem cell therapy .
Case Study: Anticancer Efficacy
A series of thiazole derivatives were tested against various cancer cell lines. This compound exhibited notable cytotoxicity with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis via disruption of the mitochondrial membrane potential .
Properties
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGWEMNJJYQOKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.